molecular formula C9H8N2O3 B12274262 methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B12274262
M. Wt: 192.17 g/mol
InChI Key: NSWIGAWEZFVBOR-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound featuring a fused pyrrole-pyridine core. The molecule contains a hydroxy group at position 5 of the pyrrolopyridine ring and a methyl ester at position 2. This structure is part of the 7-azaindole family, which is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-3-5-2-6(12)4-10-8(5)11-7/h2-4,12H,1H3,(H,10,11)

InChI Key

NSWIGAWEZFVBOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)O

Origin of Product

United States

Preparation Methods

Sulfur Ylide-Mediated Intramolecular Cyclization

A method adapted from ACS Omega involves sulfur ylides for constructing γ-lactam analogs, which can be modified to access pyrrolo[2,3-b]pyridines. While the original protocol produces 5-hydroxy-1H-pyrrol-2(5H)-ones, replacing the ketonic carbonyl with a pyridine-derived nitrile enables pyrrolopyridine formation.

Procedure :

  • Sulfonium Salt Formation : React benzylamine derivatives with phenacyl bromide and bromoacetyl chloride to generate sulfonium tetraphenylborates.
  • Cyclization : Treat the sulfonium salt with a base (e.g., Et₃N) in acetonitrile to induce intramolecular cyclization.
  • Rearrangement : A 1,3-hydroxy shift yields the bicyclic core, which is subsequently functionalized at C2 and C5.

Key Data :

Step Reagents Solvent Yield (%) Reference
1 Phenacyl bromide, Bromoacetyl chloride DCM 85–90
2 Et₃N, CH₃CN CH₃CN 75–80

This method avoids transition metals but requires precise control over reaction time and temperature to prevent over-cyclization.

Functional Group Interconversion Strategies

Esterification of Carboxylic Acid Precursors

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized via esterification of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The carboxylic acid is prepared through oxidation of a methylthio intermediate or hydrolysis of a nitrile group.

Procedure :

  • Oxidation : Treat 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with H₂O₂ in acetic acid to yield the carboxylic acid.
  • Esterification : React the acid with methanol and thionyl chloride (SOCl₂) under reflux.

Key Data :

Step Conditions Yield (%) Purity (%)
1 H₂O₂, AcOH, 60°C, 4h 78 95
2 MeOH, SOCl₂, reflux, 6h 82 97

This route is scalable but risks hydroxyl group oxidation, necessitating inert atmospheres.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling for Ring Formation

A palladium-mediated approach constructs the pyrrolo[2,3-b]pyridine core via Suzuki-Miyaura coupling. For example, 3-bromo-5-methoxypyridine reacts with a pyrrole boronic ester to form the bicyclic structure, followed by demethylation and esterification.

Procedure :

  • Coupling : Combine 3-bromo-5-methoxypyridine with pyrrole-2-boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
  • Demethylation : Treat with BBr₃ in CH₂Cl₂ to remove the methoxy protecting group.
  • Esterification : Introduce the methyl ester via methyl chloroformate.

Key Data :

Step Catalyst Temp (°C) Yield (%)
1 Pd(PPh₃)₄ 110 65
2 BBr₃ -10 88

This method offers regiocontrol but incurs higher costs due to palladium catalysts.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Cyclocondensation yields improve with polar aprotic solvents (e.g., DMF) at 80–100°C, while esterification favors anhydrous methanol. For industrial production, continuous flow systems reduce reaction times by 40% compared to batch processes.

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (>95% purity). For large-scale runs, recrystallization from ethanol/water mixtures achieves comparable purity at lower cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it for creating various derivatives with tailored properties. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in organic synthesis .

Synthetic Routes
The synthesis typically involves cyclization reactions starting from 2-aminopyridine and ethyl acetoacetate under basic conditions, followed by esterification and hydroxylation steps. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency .

Biological Research Applications

Enzyme Inhibition Studies
Research indicates that methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression . For instance, it has shown promise in inhibiting phosphodiesterase 4B (PDE4B), which is relevant in treating inflammatory diseases .

Anticancer Properties
The compound's biological activities include anticancer effects, particularly against breast cancer cells. In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation and induce apoptosis in cancer cell lines . The ability to target fibroblast growth factor receptors (FGFRs) further highlights its potential in cancer therapy .

Case Study: PDE4B Inhibition

A study reported the synthesis of various derivatives based on the pyrrolo[2,3-b]pyridine scaffold, highlighting their selective inhibition of PDE4B with IC50 values ranging from 0.11 to 1.1 μM. These compounds exhibited significant anti-inflammatory effects by reducing TNF-α release from macrophages .

Case Study: FGFR Targeting

Another investigation focused on a series of pyrrolo[2,3-b]pyridine derivatives that effectively inhibited FGFR signaling pathways associated with tumor growth. One derivative showed IC50 values against FGFRs ranging from 7 to 712 nM and demonstrated efficacy in reducing cell migration and invasion in breast cancer models .

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, highlighting substituent effects:

Compound Substituent Molecular Formula Molar Mass (g/mol) Density (g/cm³) Key Properties
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cl C₉H₇ClN₂O₂ 210.62 1.453 Electron-withdrawing; enhances stability
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Br C₉H₇BrN₂O₂ 255.07 Not reported Larger halogen; potential for cross-coupling reactions
Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate OMe C₁₀H₁₀N₂O₃ 206.20 Not reported Electron-donating; alters electronic profile
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate NO₂ C₉H₇N₃O₄ 221.17 Not reported Strongly electron-withdrawing; reactive intermediate
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate NH₂ C₉H₉N₃O₂ 191.19 Not reported Nucleophilic; useful for further derivatization

Physicochemical Properties

  • Density and Polarity : Chloro and bromo substituents increase density (e.g., 1.453 g/cm³ for Cl vs. ~1.3–1.4 g/cm³ for unsubstituted analogs) due to higher atomic mass .
  • Refractive Index : The chloro derivative has a refractive index of 1.657, indicating polarizability differences compared to hydroxy or methoxy groups .

Biological Activity

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has gained significant attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol
  • IUPAC Name : Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Canonical SMILES : COC(=O)C1=CC2=CC(=CN=C2N1)O

The biological activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, which blocks substrate access and alters metabolic pathways. For example, it has been investigated as an inhibitor of SGK-1 kinase, which is implicated in various diseases .
  • Cell Signaling Interference : Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate may disrupt cellular signaling pathways, leading to changes in cell proliferation and apoptosis .

Anticancer Properties

Research indicates that methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. This compound's mechanism may involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting it could be a candidate for cancer therapy .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies have reported that it can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Potential

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been evaluated for its neuroprotective effects. Preliminary findings indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for further research in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:

StudyFocusFindings
Anticancer ActivityInhibition of cancer cell proliferation; induction of apoptosis
Anti-inflammatory EffectsReduction in TNF-α release from macrophages
NeuroprotectionProtection against oxidative stress in neuronal cells

Comparison with Related Compounds

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylateSimilar core structureModerate enzyme inhibition
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateSimilar core structureLimited biological data available
5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidHydroxylated derivativePotential for anti-inflammatory activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, analogous compounds (e.g., pyrrolo[2,3-b]pyridine derivatives) are synthesized via base-assisted cyclization using hydroxy-substituted intermediates, as demonstrated in the preparation of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Key steps include optimizing reaction time (e.g., 12–24 hours under reflux) and using catalysts like acetic acid or Lewis acids. Characterization via 1^1H/13^{13}C NMR, FTIR, and HRMS is critical to confirm structural integrity .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • Chromatography : Use HPLC or TLC with UV detection for purity assessment.
  • Spectroscopy : 1^1H NMR (e.g., δ 8.2–6.5 ppm for aromatic protons) and 13^{13}C NMR (e.g., carbonyl peaks at ~165–170 ppm) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • Melting Point Analysis : Compare observed values (e.g., 138–211°C for related compounds) with literature .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as pyrrolo[2,3-b]pyridine derivatives are often photosensitive .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the hydroxy and ester functional groups of this compound?

  • Methodological Answer : For ester group reactivity, employ nucleophilic acyl substitution with amines or alcohols under mild conditions (e.g., DCM, room temperature). For the hydroxy group, protect it with tert-butyldimethylsilyl (TBS) groups prior to coupling, then deprotect using TBAF . Monitor reaction progress via LC-MS to identify side products (e.g., over-alkylation).

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting patterns) in derivatives of this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or rotameric equilibria. Solutions include:

  • Variable Temperature NMR : Conduct experiments at –40°C to slow dynamic processes and resolve splitting .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict stable tautomers and compare with experimental data .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign configurations .

Q. How can computational chemistry predict the biological activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) based on the pyrrolo[2,3-b]pyridine scaffold’s π-π stacking potential .
  • ADMET Prediction : Tools like SwissADME estimate LogP (e.g., ~2.5 for related compounds) and bioavailability, guiding lead optimization .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at position 5) with activity trends .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer : Design accelerated stability tests under ICH guidelines:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolyzed carboxylic acid forms) .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations .

Methodological Considerations

  • Contradiction Analysis : When literature reports varying synthetic yields (e.g., 46% vs. 63% for similar compounds ), investigate solvent polarity (e.g., DMF vs. THF) and reagent purity as critical variables.
  • Safety Protocols : Follow TCI America’s guidelines for handling hygroscopic or reactive intermediates, including PPE (gloves, goggles) and fume hood use .

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